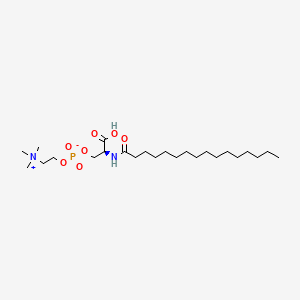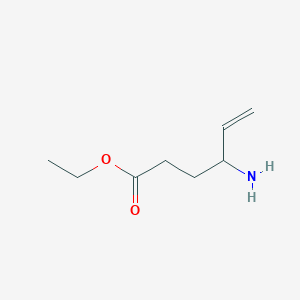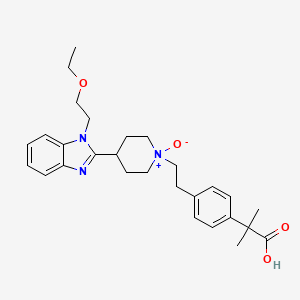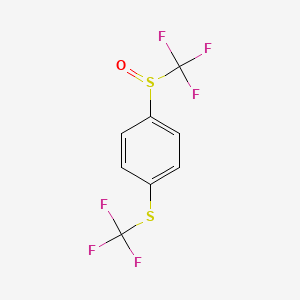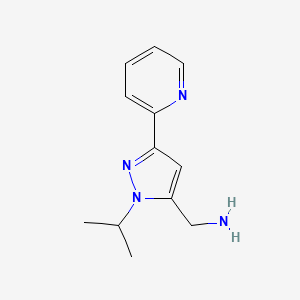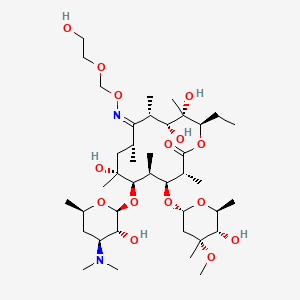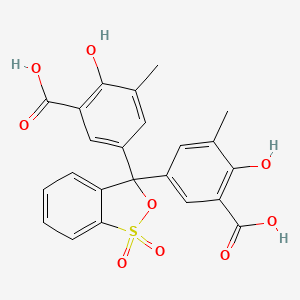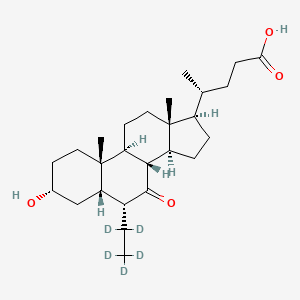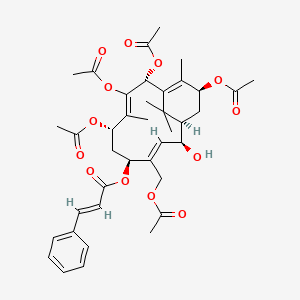
2-Deacetyltaxuspine X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deacetyltaxuspine X is a natural product derived from the Taxus genus, specifically from the branches of Taxus sumatrana. It is a diterpenoid compound with the molecular formula C39H48O13 and a molecular weight of 724.8 g/mol . This compound is primarily used in scientific research related to life sciences .
Vorbereitungsmethoden
The preparation of 2-Deacetyltaxuspine X involves extraction from natural sources, particularly from the Taxus genus. The synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .
Analyse Chemischer Reaktionen
2-Deacetyltaxuspine X undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Deacetyltaxuspine X has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard and in the study of diterpenoid compounds.
Biology: It is used in the study of natural products and their biological activities.
Industry: It is used in the production of high-purity natural products for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Deacetyltaxuspine X involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to exert its effects through modulation of cellular processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-Deacetyltaxuspine X is unique due to its specific structure and biological properties. Similar compounds include:
Baccatin III: Another diterpenoid from the Taxus genus with similar biological activities.
2,7-Dideacetoxytaxinine J: A related compound with structural similarities.
13-Deacetyltaxachitriene A: Another diterpenoid with comparable properties.
Eigenschaften
Molekularformel |
C39H48O13 |
|---|---|
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3/b16-15+,29-17+,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1 |
InChI-Schlüssel |
QYFRCODLYCJJNA-IRKKXACWSA-N |
Isomerische SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
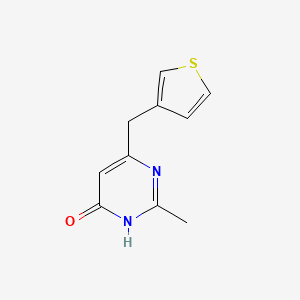
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
